molecular formula C11H9BClNO2 B14137246 2-Chloro-5-phenylpyridine-3-boronic acid CAS No. 1029654-22-5

2-Chloro-5-phenylpyridine-3-boronic acid

Cat. No.: B14137246
CAS No.: 1029654-22-5
M. Wt: 233.46 g/mol
InChI Key: HPMJKPKHFLLPFX-UHFFFAOYSA-N
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Description

2-Chloro-5-phenylpyridine-3-boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further substituted with a chlorine atom and a phenyl group. The unique structure of this compound makes it a valuable building block in various chemical reactions, particularly in the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-phenylpyridine-3-boronic acid typically involves the borylation of 2-Chloro-5-phenylpyridine. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of 2-Chloro-5-phenylpyridine with a boronic acid derivative in the presence of a palladium catalyst and a base . The reaction conditions often include the use of solvents such as toluene or ethanol and temperatures ranging from room temperature to 100°C.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-throughput reactors and optimized reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-phenylpyridine-3-boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.

    Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products Formed

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Alcohols and Ketones: Formed through oxidation of the boronic acid group.

    Substituted Pyridines: Formed through nucleophilic substitution of the chlorine atom.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-5-phenylpyridine-3-boronic acid is unique due to the presence of both a chlorine atom and a phenyl group on the pyridine ring. This combination of substituents enhances the compound’s reactivity and selectivity in various chemical reactions, making it a valuable building block in organic synthesis .

Properties

CAS No.

1029654-22-5

Molecular Formula

C11H9BClNO2

Molecular Weight

233.46 g/mol

IUPAC Name

(2-chloro-5-phenylpyridin-3-yl)boronic acid

InChI

InChI=1S/C11H9BClNO2/c13-11-10(12(15)16)6-9(7-14-11)8-4-2-1-3-5-8/h1-7,15-16H

InChI Key

HPMJKPKHFLLPFX-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CN=C1Cl)C2=CC=CC=C2)(O)O

Origin of Product

United States

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